molecular formula C20H15ClN6O4S B403904 (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B403904
M. Wt: 470.9g/mol
InChI Key: SZWSTMOIMINPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound’s nitro and chloro substituents enhance its binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other thiazole derivatives such as:

    2-(4-Bromophenyl)-thiazole: Known for its antimicrobial properties.

    2-(4-Methylphenyl)-thiazole: Exhibits anti-inflammatory activity.

    2-(4-Nitrophenyl)-thiazole: Studied for its antitumor effects

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C20H15ClN6O4S

Molecular Weight

470.9g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxy-5-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H15ClN6O4S/c1-11-18(24-23-15-9-14(27(29)30)7-8-17(15)31-2)19(28)26(25-11)20-22-16(10-32-20)12-3-5-13(21)6-4-12/h3-10,25H,1-2H3

InChI Key

SZWSTMOIMINPRW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=CC(=C4)[N+](=O)[O-])OC

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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